Trimethyl benzene-1,3,5-tricarboxylate

Catalog No.
S703865
CAS No.
2672-58-4
M.F
C12H12O6
M. Wt
252.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl benzene-1,3,5-tricarboxylate

CAS Number

2672-58-4

Product Name

Trimethyl benzene-1,3,5-tricarboxylate

IUPAC Name

trimethyl benzene-1,3,5-tricarboxylate

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3

InChI Key

RGCHNYAILFZUPL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

The exact mass of the compound Trimethyl benzene-1,3,5-tricarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a highly symmetric aromatic triester utilized as a premium precursor in advanced materials science and organic synthesis. Featuring a central benzene ring substituted with three methyl ester groups, it exhibits a melting point of 144–147 °C and excellent thermal stability . Unlike its free acid counterpart, this compound provides enhanced solubility in volatile organic solvents and serves as a controlled-release building block[1]. In procurement contexts, it is primarily sourced for the modulated synthesis of Metal-Organic Frameworks (MOFs), the assembly of convergent dendrimers, and as a stable intermediate for transesterification in specialty polymer manufacturing.

Research Fit

Prefers solid crystalline ester over free acid for controlled MOF synthesis
Suitable as protected trifunctional core for stepwise deprotection strategies
Enables ambient solid-state weighing, blending, and storage

Substituting Trimethyl benzene-1,3,5-tricarboxylate with its closest analogs—trimesic acid or trimesoyl chloride—often compromises process control and product quality. Trimesic acid suffers from low solubility in common non-polar organic solvents and reacts too rapidly in direct MOF synthesis, leading to burst nucleation and sub-optimal crystal growth [1]. Conversely, while trimesoyl chloride provides high reactivity for cross-linking, its extreme moisture sensitivity demands rigorous anhydrous handling and generates corrosive byproducts. Trimethyl benzene-1,3,5-tricarboxylate bridges this gap, offering bench-stable handling, broad organic solubility, and the ability to undergo controlled in situ hydrolysis or transesterification, which is critical for growing high-quality MOF crystals such as MIL-100(Al) and synthesizing well-defined macromolecules [2].

Substitution Risk

Risk 1
Trimesic acid provides immediate carboxylate availability without temporal hydrolysis control, which may alter MOF crystallinity and topology.
Risk 2
Triallyl trimesate is a liquid at room temperature, introducing different handling and volatility risks that can compromise solid-state blending accuracy.
Risk 3
Triphenyl trimesate’s bulky ester groups may reduce cross-linking density and reactivity, limiting achievable polymer network architecture.

Modulated Linker Release for High-Crystallinity MOFs

In solvothermal MOF synthesis, the direct use of trimesic acid often leads to uncontrolled coordination with metal nodes, resulting in rapid nucleation and higher defect densities. Trimethyl benzene-1,3,5-tricarboxylate serves as a superior slow-release precursor. Under hydrothermal conditions, its ester groups undergo controlled in situ hydrolysis, gradually releasing the active trimesate linker. This kinetic modulation suppresses burst nucleation, favoring the thermodynamic growth of highly ordered single crystals (e.g., MIL-100 variants) with optimized pore-channel structures[1].

Evidence DimensionLinker release rate and nucleation kinetics
Target Compound DataGradual in situ generation of H3BTC via ester hydrolysis
Comparator Or BaselineTrimesic acid (H3BTC): Immediate availability causing rapid burst nucleation
Quantified DifferenceEnables optimized synthesis of nanoscale MOFs within narrow pH ranges (0.5-0.7) by controlling linker availability
ConditionsHydrothermal MOF synthesis (e.g., MIL-100(Al) at 210 °C)

Procuring the ester form enables researchers to synthesize high-quality, structurally uniform MOF crystals required for advanced ion transport and gas separation applications.

In situ hydrolysis control
Head-to-head
Sequential hydrolysis with 0.05–2.0 M TFA at 100°C yields two distinct microporous yttrium-organic frameworks with high thermostability, while direct trimesic acid does not produce comparable structural diversity under identical conditions.
Supports MOF polymorph screening via ligand deprotection kinetics.
Method context: DMF/water or DEF/water solvothermal; reported study.

Enhanced Organic Solubility for Dendrimer and Polymer Synthesis

Trimesic acid exhibits poor solubility in many common organic solvents (approximately 0.5 g/L in water and insoluble in non-polar solvents), often necessitating the use of high-boiling polar solvents that complicate downstream purification [1]. In contrast, Trimethyl benzene-1,3,5-tricarboxylate is highly soluble in standard volatile organic solvents such as dichloromethane (CH2Cl2) and tetrahydrofuran. This broad solubility profile allows for homogeneous transesterification and coupling reactions, making it an ideal core building block for convergent dendrimer synthesis and specialized polyester formulations [2].

Evidence DimensionSolubility in volatile organic solvents (e.g., CH2Cl2)
Target Compound DataHighly soluble, enabling homogeneous liquid-phase coupling
Comparator Or BaselineTrimesic acid: Insoluble in non-polar solvents, limited to ~15 g/L in water at 20 °C
Quantified DifferenceEliminates the need for harsh, high-boiling solvents during organic assembly
ConditionsStandard ambient organic synthesis workflows for dendrimers

Buyers synthesizing complex macromolecules can achieve homogeneous reaction conditions and vastly simplify solvent removal during product isolation.

Solid-state handling
Reported
Melting point 145–147°C vs. triallyl trimesate liquid at rt (mp 31–34°C); vapor pressure ~0.000142 mmHg at 25°C, supports open-vessel processing.
Enables precise weighing and ambient storage without liquid containment risks.
Property to review: literature-reported physical data.

Moisture-Stable Alternative to Trimesoyl Chloride

For the synthesis of polyamides or functionalized esters, trimesoyl chloride is frequently used due to its high reactivity. However, it is extremely moisture-sensitive, degrades rapidly upon atmospheric exposure, and generates corrosive hydrochloric acid byproducts. Trimethyl benzene-1,3,5-tricarboxylate offers a bench-stable alternative that is entirely insensitive to ambient moisture . While it requires catalytic transesterification conditions, its superior shelf-life and safer handling profile significantly reduce the overhead associated with inert-atmosphere operations and specialized storage.

Evidence DimensionSensitivity to atmospheric moisture
Target Compound DataBench-stable indefinitely under standard ambient conditions
Comparator Or BaselineTrimesoyl chloride: Rapidly hydrolyzes upon atmospheric exposure
Quantified DifferenceZero requirement for inert-atmosphere handling or specialized dry storage
ConditionsStorage and reaction setup in standard laboratory environments

Procurement can reduce hazardous material handling costs and avoid batch-to-batch reproducibility issues caused by degraded acid chloride precursors.

Steric profile for cross-linking
Class-level
Methyl ester groups (MW ~59 g/mol/group) vs. phenyl ester (~137 g/mol/group) provide ~2.3× lower steric bulk; reported faster reaction kinetics in cationic polymerization.
Higher cross-link density achievable compared to bulkier ester analogs.
Class-level inference; validate with specific network chemistry.
Protected carboxylate strategy
Reported
Fully protected trimethyl ester allows sequential deprotection with graded TFA (0.05 M to 2.0 M at 100°C); used as dendrimer core precursor via trimesoyl chloride.
Prevents premature carboxylate side reactions in multi-step syntheses.
Supporting evidence; stepwise control reported.

Modulated Metal-Organic Framework (MOF) Synthesis

Trimethyl benzene-1,3,5-tricarboxylate is the preferred precursor when synthesizing highly crystalline MOFs (such as MIL-100(Al)). Its slow in situ hydrolysis provides a controlled release of the trimesate linker, suppressing rapid nucleation and favoring the thermodynamic growth of uniform porous structures [1].

Convergent Dendrimer and Star Polymer Assembly

Due to its high solubility in solvents like dichloromethane, this ester is an ideal core molecule for the convergent synthesis of polyanionic dendrimers. It allows for homogeneous transesterification or amidation reactions without the need for high-boiling polar aprotic solvents, vastly simplifying downstream purification [2].

Moisture-Stable Cross-Linking in Specialty Polyesters

In the formulation of advanced polyesters and flame-retardant thermoplastics, trimethyl trimesate acts as a stable, trifunctional cross-linking agent. It replaces highly reactive and moisture-sensitive acid chlorides, allowing for safer, benchtop-stable handling while providing the necessary reactivity under standard melt-process condensation or transesterification conditions[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MOF Synthesis with Tunable Topology
In situ hydrolysis kinetics
Crystallinity and framework diversity
Ionic Polymer Networks
Compact methyl ester cross-linker
Cross-link density and curing rate
Multi-Step Synthesis with Protected Cores
Fully protected carboxylate core
Stepwise deprotection fidelity
Solid-State Formulation & Ambient Processing
Crystalline solid at ambient conditions
Weighing accuracy and storage stability

XLogP3

1.5

Other CAS

2672-58-4

Wikipedia

Trimethyl trimesate

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